tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1053655-99-4
VCID: VC7813641
InChI: InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20)
SMILES: CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate

CAS No.: 1053655-99-4

Cat. No.: VC7813641

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate - 1053655-99-4

Specification

CAS No. 1053655-99-4
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate
Standard InChI InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20)
Standard InChI Key LHDXOEJMEHJTRB-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/N=C(\C1=CC2=CC=CC=C2C=C1)/N
SMILES CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N
Canonical SMILES CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N

Introduction

Synthesis and Reaction Pathways

General Synthetic Strategies

While explicit protocols for synthesizing tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate are scarce, analogous hydrazinecarboxylates are typically prepared via:

  • Condensation reactions between hydrazines and carbonyl compounds.

  • Carbamate coupling using tert-butyl chloroformate or di-tert-butyl dicarbonate .

A plausible route involves reacting 2-naphthaldehyde with tert-butyl carbazate (C5H12N2O2\text{C}_5\text{H}_{12}\text{N}_2\text{O}_2) under acidic conditions to form the hydrazone intermediate, followed by oxidation to stabilize the imine bond . For example:

2-Naphthaldehyde+tert-butyl carbazateHClHydrazone intermediateOxidantTarget compound\text{2-Naphthaldehyde} + \text{tert-butyl carbazate} \xrightarrow{\text{HCl}} \text{Hydrazone intermediate} \xrightarrow{\text{Oxidant}} \text{Target compound}

Optimization and Challenges

Key challenges in synthesis include:

  • Steric hindrance from the tert-butyl group, requiring prolonged reaction times or elevated temperatures.

  • Regioselectivity in imine formation, often addressed using Lewis acids like ZnCl₂ .

A representative procedure from Saunthwal et al. (2018) for analogous hydantoins utilized carbamoyl chlorides and silyl enol ethers in tandem α-amination/α-arylation reactions, achieving yields up to 75% . Adapting such methods could improve efficiency for this compound.

Applications in Medicinal Chemistry

Antiviral and Antimicrobial Activity

Hydrazinecarboxylates are known for their bioactivity. For instance, tert-butyl 5-bromothiazol-2-ylcarbamate (CAS: 405939-39-1) exhibits inhibitory effects on hepatitis C virus (HCV) proteases . By analogy, the naphthalene moiety in tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate may intercalate into viral DNA or inhibit polymerases, though empirical studies are needed.

Drug Delivery Systems

The tert-butyl carbamate group enhances lipophilicity, making the compound a candidate for prodrug formulations. For example, similar structures have been conjugated to anticancer agents to improve blood-brain barrier penetration .

Material Science Applications

Coordination Polymers and MOFs

The imine and carbamate functionalities enable metal coordination, as demonstrated in zinc-based metal-organic frameworks (MOFs) with naphthalene linkers. Such materials show promise in gas storage and catalysis.

Photoluminescent Materials

Naphthalene derivatives often exhibit fluorescence. When incorporated into polymers, tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate could serve as a blue-emitting component in OLEDs .

Challenges and Future Directions

Current Limitations

  • Synthetic scalability: Multi-step routes and low yields hinder large-scale production.

  • Toxicity data: No in vivo studies exist to assess safety profiles.

Research Priorities

  • Crystallographic studies to elucidate solid-state interactions.

  • In vitro assays against viral and bacterial targets.

  • Derivatization to explore structure-activity relationships.

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